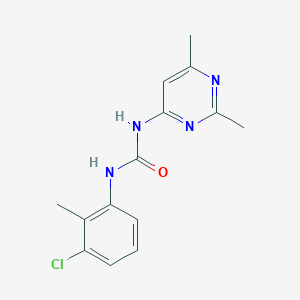

N-(3-Chloro-2-methylphenyl)-N'-(2,6-dimethylpyrimidin-4-yl)urea

CAS No.: 639849-90-4

Cat. No.: VC16903352

Molecular Formula: C14H15ClN4O

Molecular Weight: 290.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 639849-90-4 |

|---|---|

| Molecular Formula | C14H15ClN4O |

| Molecular Weight | 290.75 g/mol |

| IUPAC Name | 1-(3-chloro-2-methylphenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea |

| Standard InChI | InChI=1S/C14H15ClN4O/c1-8-7-13(17-10(3)16-8)19-14(20)18-12-6-4-5-11(15)9(12)2/h4-7H,1-3H3,(H2,16,17,18,19,20) |

| Standard InChI Key | IKSDLVKEKYAMFL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC(=N1)C)NC(=O)NC2=C(C(=CC=C2)Cl)C |

Introduction

Chemical Identity and Structural Features

N-(3-Chloro-2-methylphenyl)-N'-(2,6-dimethylpyrimidin-4-yl)urea (CAS No. 639849-90-4) belongs to the arylurea family, featuring a chloro-substituted phenyl group and a dimethylpyrimidine ring connected via a urea bridge. Its molecular formula, C₁₄H₁₅ClN₄O, corresponds to a molecular weight of 290.75 g/mol. The IUPAC name, 1-(3-chloro-2-methylphenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea, reflects the positional arrangement of substituents critical to its reactivity and interactions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅ClN₄O |

| Molecular Weight | 290.75 g/mol |

| IUPAC Name | 1-(3-chloro-2-methylphenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea |

| SMILES | CC1=CC(=NC(=N1)C)NC(=O)NC2=C(C(=CC=C2)Cl)C |

| InChI Key | IKSDLVKEKYAMFL-UHFFFAOYSA-N |

| PubChem CID | 71380619 |

The chloro group at the ortho position of the phenyl ring and the methyl groups on the pyrimidine ring contribute to steric and electronic effects, influencing solubility and target binding. Comparative analysis with its structural isomer, N-(3-Chloro-4-methylphenyl)-N'-(2,6-dimethylpyrimidin-4-yl)urea (CAS No. 639849-91-5), reveals that positional differences in substituents alter dipole moments and logP values, potentially affecting bioavailability .

Synthesis and Manufacturing

The synthesis of N-(3-Chloro-2-methylphenyl)-N'-(2,6-dimethylpyrimidin-4-yl)urea typically involves a nucleophilic addition-elimination reaction between 3-chloro-2-methylaniline and 2,6-dimethylpyrimidine-4-isocyanate under anhydrous conditions. Solvents such as dichloromethane or tetrahydrofuran are employed, with catalytic bases like triethylamine enhancing reaction efficiency.

Reaction Scheme

Yield optimization strategies include temperature control (20–40°C) and stoichiometric balancing to minimize side products. Post-synthesis purification via recrystallization or column chromatography ensures >95% purity, as validated by HPLC-UV analysis.

Physicochemical Properties

Experimental data on solubility and stability remain sparse, but computational predictions suggest moderate lipophilicity (logP ≈ 3.2) and limited aqueous solubility (<1 mg/mL at 25°C). The compound’s stability under ambient conditions is likely compromised by hydrolysis of the urea linkage in acidic or alkaline environments, necessitating storage in inert atmospheres.

| Compound | Target Pathway | IC₅₀ (µM) |

|---|---|---|

| N-(3-Chloro-2-methylphenyl)-...urea | Mitochondrial Complex III | Pending |

| N-(3-Chloro-4-methylphenyl)-...urea | ALS | 12.4 |

| Y021-1884 | Fungal Cytochrome P450 | 8.7 |

The isomer N-(3-Chloro-4-methylphenyl)-N'-(2,6-dimethylpyrimidin-4-yl)urea demonstrates herbicidal activity against Amaranthus retroflexus with an IC₅₀ of 12.4 µM, suggesting that substituent positioning critically influences target selectivity .

Future Research Directions

-

Mechanistic Studies: Elucidate molecular targets via in vitro enzyme inhibition assays.

-

Environmental Impact: Assess soil half-life and non-target organism toxicity.

-

Formulation Development: Explore nanoencapsulation to enhance stability and delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume